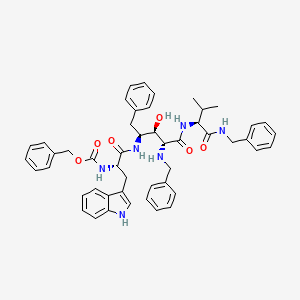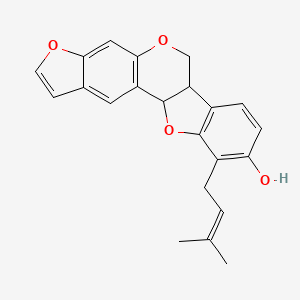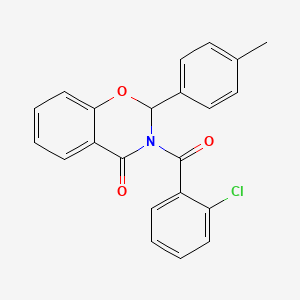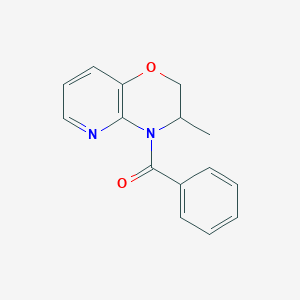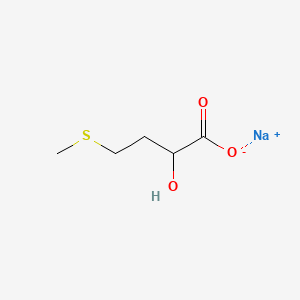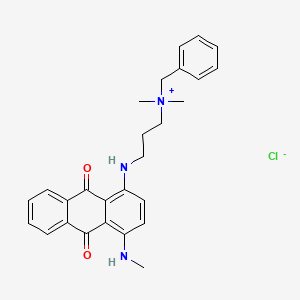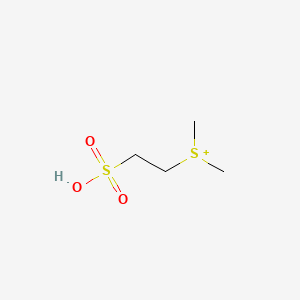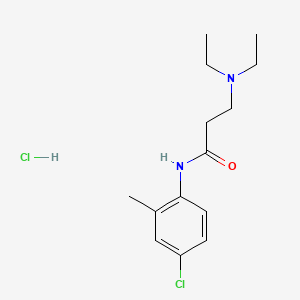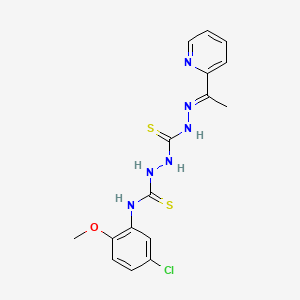
Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide is a complex organic compound with a unique structure It is characterized by the presence of multiple pyrrolidinium and dioxolanyl groups, which contribute to its distinctive chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide involves multiple steps. The process typically begins with the preparation of the pyrrolidinium and dioxolanyl precursors. These precursors are then subjected to a series of chemical reactions, including alkylation and iodination, to form the final compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with altered functional groups .
Aplicaciones Científicas De Investigación
Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a pharmacological agent.
Mecanismo De Acción
The mechanism of action of Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Pyrrolidinium, 1-methyl-1-(2-(2-(4-(1-methylpyrrolidinium-1-ylmethyl)2-dioxolanyl)ethyl)-2-methyl-4-dioxolanylmethyl)-, diiodide include other pyrrolidinium and dioxolanyl derivatives. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
102280-70-6 |
|---|---|
Fórmula molecular |
C21H40I2N2O4 |
Peso molecular |
638.4 g/mol |
Nombre IUPAC |
1-methyl-1-[[2-[2-[2-methyl-4-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-1,3-dioxolan-2-yl]ethyl]-1,3-dioxolan-4-yl]methyl]pyrrolidin-1-ium;diiodide |
InChI |
InChI=1S/C21H40N2O4.2HI/c1-21(25-17-19(27-21)15-23(3)12-6-7-13-23)9-8-20-24-16-18(26-20)14-22(2)10-4-5-11-22;;/h18-20H,4-17H2,1-3H3;2*1H/q+2;;/p-2 |
Clave InChI |
GZCQNKDYXZMXGP-UHFFFAOYSA-L |
SMILES canónico |
CC1(OCC(O1)C[N+]2(CCCC2)C)CCC3OCC(O3)C[N+]4(CCCC4)C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
